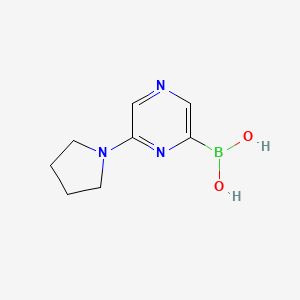
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrazine ring, with a boronic acid functional group at the 2-position of the pyrazine ring. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid typically involves the borylation of a halogenated pyrazine precursor. One common method is the halogen-metal exchange reaction followed by borylation. For example, 6-bromo-2-pyrazine can undergo a halogen-metal exchange with an organolithium reagent, followed by treatment with a boron source such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to obtain high-purity product .
化学反应分析
Types of Reactions: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The pyrrolidine and pyrazine rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters and Boranes: Formed through oxidation or reduction reactions.
科学研究应用
6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. This mechanism involves the formation of a palladium-boron intermediate, which facilitates the transfer of the organic group from boron to palladium .
相似化合物的比较
- 6-(Pyrrolidin-1-yl)pyridine-2-boronic acid
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid
- 6-(Piperidin-1-yl)pyridine-3-boronic acid
Comparison: 6-(Pyrrolidin-1-yl)pyrazine-2-boronic acid is unique due to the presence of both a pyrrolidine and a pyrazine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds with pyridine rings, the pyrazine ring can offer different electronic properties and steric effects, potentially leading to distinct reaction outcomes and applications .
属性
CAS 编号 |
1310383-13-1 |
|---|---|
分子式 |
C8H12BN3O2 |
分子量 |
193.01 g/mol |
IUPAC 名称 |
(6-pyrrolidin-1-ylpyrazin-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BN3O2/c13-9(14)7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6,13-14H,1-4H2 |
InChI 键 |
RPPBFWSTXYQXOH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=CC(=N1)N2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


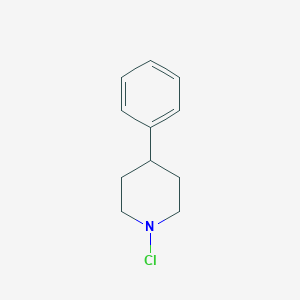
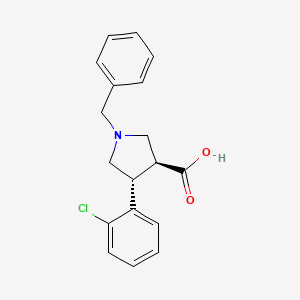
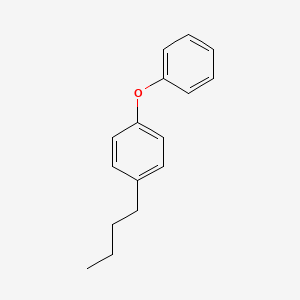
![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)
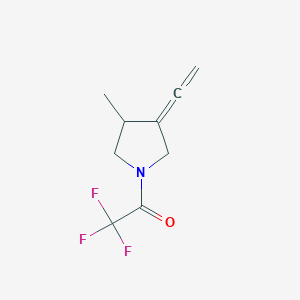

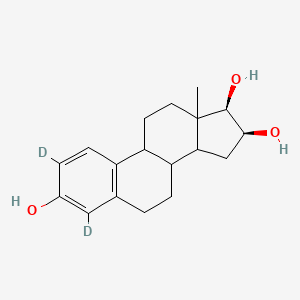
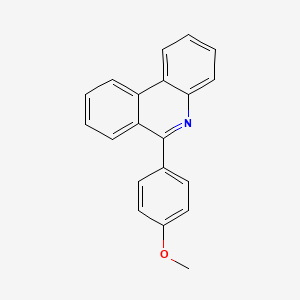
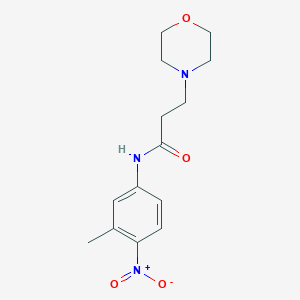
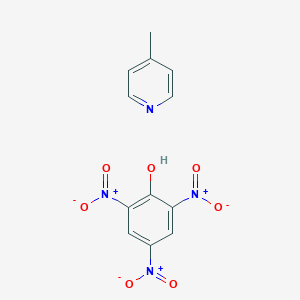
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
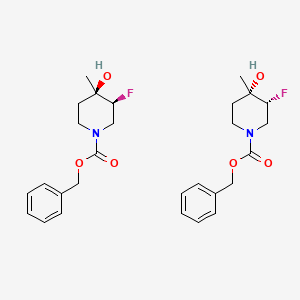
![N,N-Bis(1-methylethyl)[1,1-biphenyl]-3-carboxamide](/img/structure/B14115970.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
